Cas no 916420-86-5 (4-Methoxy-2-(trifluoromethyl)benzyl bromide)
4-Methoxy-2-(trifluoromethyl)benzyl bromide Chemical and Physical Properties
Names and Identifiers
-
- 1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene
- 1-Bromomethyl-4-iodo-benzene
- AG-E-09466
- 4-Iodobenzyl bromide
- 4-(bromomethyl)-1-iodobenzene
- SBB054901
- 1-bromomethyl-4-methoxy-2-trifluoromethylbenzene
- 1-bromomethyl-4-methoxy-2-trifluoromethyl-benzene
- 1-iodo-4-(bromomethyl)benzene
- para-iodobenzyl bromide
- 4-methoxy-2-(trifluoromethyl)benzyl bromide
- p-iodobenzyl bromide
- 1-bromomethyl-4-methoxy-2-(trifluoromethyl)benzene
- AKOS015956559
- JS-4643
- 1-(bromomethyl)-4-(methyloxy)-2-(trifluoromethyl)benzene
- EN300-1934232
- 916420-86-5
- DB-092757
- SCHEMBL695243
- MFCD09025406
- 4-Methoxy-2-(trifluoromethyl)benzyl bromide
-
- MDL: MFCD09025406
- Inchi: 1S/C9H8BrF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3
- InChI Key: DXAUNLGVNSSAFO-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1C(F)(F)F)OC
Computed Properties
- Exact Mass: 267.97106g/mol
- Monoisotopic Mass: 267.97106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 9.2Ų
4-Methoxy-2-(trifluoromethyl)benzyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M106935-500mg |
4-Methoxy-2-(trifluoromethyl)benzyl bromide |
916420-86-5 | 500mg |
$ 145.00 | 2022-06-04 | ||
| TRC | M106935-1000mg |
4-Methoxy-2-(trifluoromethyl)benzyl bromide |
916420-86-5 | 1g |
$ 240.00 | 2022-06-04 | ||
| Apollo Scientific | PC302883-1g |
4-Methoxy-2-(trifluoromethyl)benzyl bromide |
916420-86-5 | 98% | 1g |
£36.00 | 2024-05-25 | |
| Apollo Scientific | PC302883-5g |
4-Methoxy-2-(trifluoromethyl)benzyl bromide |
916420-86-5 | 98% | 5g |
£109.00 | 2024-05-25 | |
| Apollo Scientific | PC302883-10g |
4-Methoxy-2-(trifluoromethyl)benzyl bromide |
916420-86-5 | 98% | 10g |
£194.00 | 2024-05-25 | |
| Alichem | A013007152-250mg |
4-Methoxy-2-(trifluoromethyl)benzyl bromide |
916420-86-5 | 97% | 250mg |
$499.20 | 2023-08-31 | |
| Alichem | A013007152-500mg |
4-Methoxy-2-(trifluoromethyl)benzyl bromide |
916420-86-5 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A013007152-1g |
4-Methoxy-2-(trifluoromethyl)benzyl bromide |
916420-86-5 | 97% | 1g |
$1460.20 | 2023-08-31 | |
| Enamine | EN300-1934232-1g |
1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene |
916420-86-5 | 95% | 1g |
$43.0 | 2023-09-17 | |
| Enamine | EN300-1934232-5g |
1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene |
916420-86-5 | 95% | 5g |
$130.0 | 2023-09-17 |
4-Methoxy-2-(trifluoromethyl)benzyl bromide Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-Methoxy-2-(trifluoromethyl)benzyl bromide
4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS No. 916420-86-5): A Comprehensive Overview
4-Methoxy-2-(trifluoromethyl)benzyl bromide (CAS No. 916420-86-5) is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, agrochemistry, and materials science. This compound is characterized by its unique structure, which combines a methoxy group, a trifluoromethyl group, and a benzyl bromide moiety. The methoxy group (-OCH3) is known for its electron-donating properties, while the trifluoromethyl group (-CF3) imparts strong electron-withdrawing effects. This combination makes the compound highly reactive and suitable for various applications.
The synthesis of 4-methoxy-2-(trifluoromethyl)benzyl bromide involves a multi-step process that typically begins with the preparation of the corresponding benzene derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the reliance on hazardous reagents. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the benzyl bromide moiety with high precision. These methods not only enhance the yield but also minimize by-products, aligning with the principles of green chemistry.
One of the most promising applications of 4-methoxy-2-(trifluoromethyl)benzyl bromide lies in its use as an intermediate in drug discovery. The compound's ability to undergo nucleophilic substitution reactions makes it an ideal building block for constructing bioactive molecules. Recent studies have demonstrated its potential in developing inhibitors for kinases and other enzymes implicated in cancer and neurodegenerative diseases. For example, a 2023 study published in *Nature Communications* highlighted how derivatives of this compound can modulate protein-protein interactions, opening new avenues for therapeutic intervention.
In agrochemistry, 4-methoxy-2-(trifluoromethyl)benzyl bromide has been investigated as a precursor for herbicides and insecticides. Its trifluoromethyl group contributes to enhanced stability against metabolic degradation in plants and pests, making it a valuable component in sustainable agricultural practices. Field trials conducted in 2023 have shown promising results in terms of efficacy and environmental safety, suggesting that this compound could play a pivotal role in next-generation crop protection agents.
Beyond its chemical applications, 4-methoxy-2-(trifluoromethyl)benzyl bromide has also found utility in materials science. Researchers have explored its use as a monomer in polymer synthesis, where its unique electronic properties can be leveraged to create advanced materials with tailored functionalities. For instance, a 2023 paper in *Advanced Materials* reported the development of fluorinated polymers incorporating this compound, exhibiting exceptional thermal stability and electrical conductivity.
From an environmental perspective, understanding the fate and behavior of 4-methoxy-2-(trifluoromethyl)benzyl bromide is crucial for ensuring its safe use. Studies have shown that the compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in natural systems. However, further research is needed to assess its potential impact on aquatic organisms and soil microbiota.
In conclusion, 4-methoxy-2-(trifluoromethyl)benzyl bromide (CAS No. 916420-86-5) stands as a testament to the ingenuity of modern chemistry. Its diverse applications across pharmaceuticals, agrochemistry, and materials science underscore its importance as a key intermediate in contemporary chemical research. As ongoing studies continue to unlock new possibilities for this compound, it is poised to make even greater contributions to scientific advancement.
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